3-(Cyclopentylmethyl)piperidine

Description

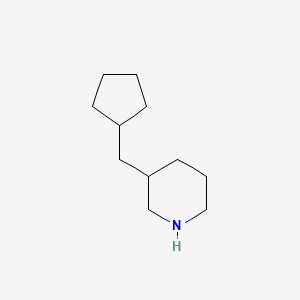

3-(Cyclopentylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cyclopentylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds .

Properties

IUPAC Name |

3-(cyclopentylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONDMUNEWJWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that allow for the efficient synthesis of piperidine derivatives. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium or rhodium catalysts.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxides or carbonyl compounds.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

3-(Cyclopentylmethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)piperidine involves its interaction with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and leading to physiological changes .

Comparison with Similar Compounds

Piperidine: A basic six-membered ring with one nitrogen atom.

Cyclopentylmethylamine: Similar structure but lacks the piperidine ring.

N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen.

Uniqueness: 3-(Cyclopentylmethyl)piperidine is unique due to the presence of both a piperidine ring and a cyclopentylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .

Biological Activity

3-(Cyclopentylmethyl)piperidine is a heterocyclic organic compound characterized by a piperidine ring with a cyclopentylmethyl substituent. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{21}N

- CAS Number : 1248639-56-6

The presence of the piperidine ring contributes to its unique chemical reactivity, while the cyclopentylmethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

This compound interacts with various molecular targets, modulating key signaling pathways such as NF-κB and PI3K/Akt. These pathways are crucial for cell proliferation and survival, indicating the compound's potential role in cancer therapy. It is believed that the compound binds to specific receptors and enzymes, altering their activity and leading to significant physiological changes.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain piperidine derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 2–4 μg/mL against resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One investigation highlighted its selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer . The compound's ability to modulate enzyme activity suggests it may play a role in cancer treatment strategies.

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for neuroprotective effects. It is posited that this compound may inhibit neurotransmitter uptake, potentially providing therapeutic benefits for neurodegenerative diseases . The PASS (Prediction of Activity Spectra for Substances) analysis indicated a high probability of neuroprotective activity linked to its interaction with voltage-gated ion channels and neurotransmitter transporters.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.